Ethyl 3,5-dichloro-2-methoxybenzoate
Description
Ethyl 3,5-dichloro-2-methoxybenzoate is a substituted benzoate ester featuring chlorine atoms at the 3- and 5-positions of the aromatic ring and a methoxy group at the 2-position. Substituted benzoates are widely used in pharmaceuticals, agrochemicals, and materials science due to their tunable reactivity and stability .
Properties
IUPAC Name |
ethyl 3,5-dichloro-2-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-3-15-10(13)7-4-6(11)5-8(12)9(7)14-2/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBJWVCZGBVZKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3,5-dichloro-2-methoxybenzoate typically involves the esterification of 3,5-dichloro-2-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3,5-dichloro-2-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are employed.
Major Products Formed:
Scientific Research Applications
Ethyl 3,5-dichloro-2-methoxybenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3,5-dichloro-2-methoxybenzoate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways . The exact molecular targets and pathways can vary and are subject to ongoing research .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The addition of chlorine atoms significantly increases molecular weight and lipophilicity compared to non-halogenated analogs like ethyl 2-methoxybenzoate. This enhances stability and may influence bioactivity, as seen in pesticidal triazine esters (e.g., metsulfuron methyl) .
- Ester Group Influence : The ethyl ester group likely improves volatility and solubility in organic solvents compared to the methyl variant, though direct data is lacking. Methyl esters (e.g., mthis compound) are more widely available, with commercial pricing indicating specialized research applications .
Regulatory and Commercial Aspects
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